molecular formula C13H11N5OS B2684854 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034337-46-5

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide

Cat. No. B2684854
CAS RN: 2034337-46-5
M. Wt: 285.33
InChI Key: JOWYVHLLXKYKGW-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified as a triazole-thiophene derivative and has shown promising results in various scientific studies.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, including those containing thiophene, pyridine, and triazole rings, are crucial in the development of new materials and pharmaceuticals. For instance, Dotsenko et al. (2019) explored the Mannich reaction for synthesizing N-, S,N-, and Se,N-heterocycles, highlighting the versatility of this approach in creating compounds with potential biological activities such as antiviral, anti-inflammatory, and antipyretic properties (Dotsenko et al., 2019). Similarly, Klingele and Brooker (2004) developed an improved synthesis protocol for N-substituted pyridine-2-thiocarboxamides, showcasing the importance of these scaffolds in generating novel chelating ligands (Klingele & Brooker, 2004).

Biological Activities and Pharmacology

The search for new biological activities is a constant in medicinal chemistry. For example, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their antitumor and antimicrobial activities, underscoring the therapeutic potential of such molecules (Riyadh, 2011). Amaroju et al. (2017) focused on the development of pyrazolo[4,3-c]pyridine carboxamides as inhibitors against Mycobacterium tuberculosis, demonstrating the role of heterocyclic compounds in addressing infectious diseases (Amaroju et al., 2017).

Material Science and Coordination Chemistry

The application of heterocyclic compounds extends into material science and coordination chemistry. Yue et al. (2006) reported on the ring-opening polymerization of coordination complexes, utilizing thiophene-based bis(amidopyridine) ligands to form structures with potential applications in materials science (Yue et al., 2006).

properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(10-3-5-20-9-10)15-6-11-8-18(17-16-11)12-2-1-4-14-7-12/h1-5,7-9H,6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWYVHLLXKYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-3-carboxamide

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